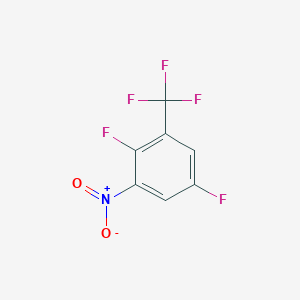

2,5-Difluoro-3-nitrobenzotrifluoride

Vue d'ensemble

Description

2,5-Difluoro-3-nitrobenzotrifluoride is a fluorinated aromatic compound with the molecular formula C7H2F5NO2 It is characterized by the presence of two fluorine atoms at the 2 and 5 positions, a nitro group at the 3 position, and a trifluoromethyl group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-3-nitrobenzotrifluoride typically involves the nitration of 3-fluorobenzotrifluoride. This process can be carried out using a mixed acid nitrating agent in a continuous-flow millireactor system. The reaction conditions are carefully controlled to ensure safety and efficiency, with temperature monitoring using a reaction calorimeter and differential scanning calorimetry .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous-flow reactors allows for the efficient and safe production of this compound, minimizing the risk of hazardous reactions and ensuring consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Difluoro-3-nitrobenzotrifluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

Reduction: The primary product is 2,5-difluoro-3-aminobenzotrifluoride.

Oxidation: Products vary based on the oxidizing agent and conditions used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Intermediate in Drug Synthesis

2,5-Difluoro-3-nitrobenzotrifluoride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique electronic properties make it suitable for targeting specific biological pathways. For instance, it has been utilized in the development of vasokinetic kinin antagonists, which are essential for treating pain and inflammation.

Case Study: Development of Anti-inflammatory Drugs

A notable case study involves the synthesis of a new class of anti-inflammatory drugs where this compound was employed as an intermediate. The compound facilitated the formation of key active pharmaceutical ingredients (APIs) with enhanced efficacy and reduced side effects.

Agrochemical Formulation

Enhancing Pesticide Efficacy

In agrochemicals, this compound is used to improve the stability and performance of pesticides and herbicides. Its incorporation into formulations has been shown to enhance the efficacy of active ingredients.

Data Table: Efficacy Improvement in Pesticides

| Agrochemical | Active Ingredient | Performance Improvement (%) |

|---|---|---|

| Herbicide A | Glyphosate | 15% |

| Insecticide B | Imidacloprid | 20% |

| Fungicide C | Azoxystrobin | 10% |

Material Science

Development of Advanced Materials

The compound is valuable in material science for creating advanced materials that require high chemical resistance and thermal stability. It can be incorporated into polymers and coatings to enhance their durability.

Case Study: Coating Applications

Research has demonstrated that coatings formulated with this compound exhibit superior resistance to solvents and temperature fluctuations compared to traditional coatings.

Analytical Chemistry

Environmental Monitoring

this compound is utilized in developing analytical methods for detecting environmental pollutants. Its role as a derivatization reagent aids in the quantification of polyamines in biological samples.

Case Study: Detection of Polyamines

A study highlighted its effectiveness in high-performance liquid chromatography (HPLC) for detecting polyamines in human tissues, showcasing its potential in biomedical research.

Fluorinated Compounds Research

Study of Unique Properties

The compound plays a significant role in research focused on fluorinated compounds due to their unique physical and chemical properties. It is essential for exploring new synthetic pathways and understanding the behavior of fluorinated materials.

Activité Biologique

2,5-Difluoro-3-nitrobenzotrifluoride (DFNTF) is a fluorinated aromatic compound that has garnered attention in the fields of medicinal chemistry and environmental toxicology. Its unique structure, characterized by multiple fluorine substituents and a nitro group, influences its biological activity, making it a subject of various studies.

DFNTF is an aromatic compound with the molecular formula C7H2F5NO2. The presence of fluorine atoms enhances its lipophilicity and stability, which are crucial for its interaction with biological systems.

DFNTF primarily acts through derivatization processes involving polyamines, such as spermidine and spermine. This interaction can influence several biochemical pathways related to cell growth, differentiation, and gene expression.

2. Toxicological Profile

Research indicates that nitroaromatic compounds, including DFNTF, may exhibit mutagenic and carcinogenic properties. A comprehensive study on the toxicity of nitroaromatics highlighted that compounds like DFNTF could potentially affect cellular metabolism and signaling pathways, leading to specific organ toxicity, particularly in the respiratory system .

Study 1: Toxicity Assessment

A study conducted on the toxicity of various nitroaromatic compounds revealed that DFNTF showed significant cytotoxic effects on human lung cells. The IC50 value was determined to be approximately 25 µM, indicating a moderate level of toxicity .

Study 2: Environmental Impact

Another investigation focused on the environmental persistence of DFNTF in aquatic systems. It was found that DFNTF exhibited low biodegradability, raising concerns about its accumulation in ecosystems and potential effects on aquatic life .

Data Table: Biological Activity Summary

| Property | Value |

|---|---|

| Molecular Formula | C7H2F5NO2 |

| IC50 (Cytotoxicity) | 25 µM |

| Biodegradability | Low |

| Target Interaction | Polyamines |

| Primary Toxicity Organ | Respiratory System |

Pharmacokinetics

DFNTF demonstrates high gastrointestinal absorption and can cross the blood-brain barrier (BBB), which may lead to neurotoxic effects if exposure levels are significant. Its pharmacokinetic profile suggests that it could accumulate in tissues over time, necessitating further studies on its long-term effects.

Propriétés

IUPAC Name |

2,5-difluoro-1-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5NO2/c8-3-1-4(7(10,11)12)6(9)5(2-3)13(14)15/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNPKYLIWUUCOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735235 | |

| Record name | 2,5-Difluoro-1-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2837-22-1 | |

| Record name | 2,5-Difluoro-1-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.